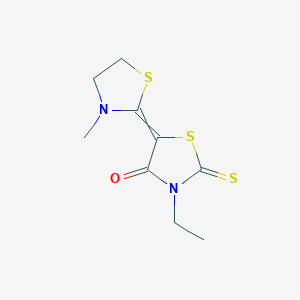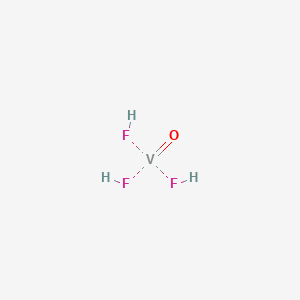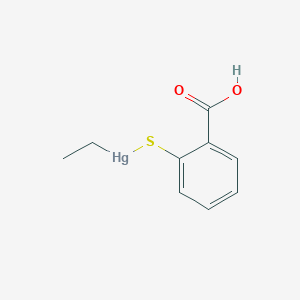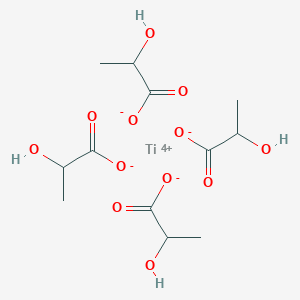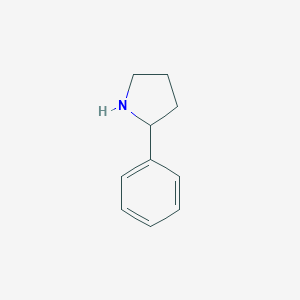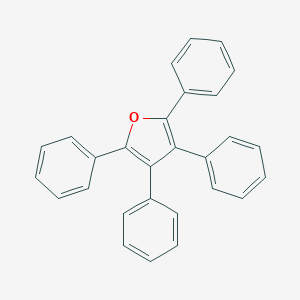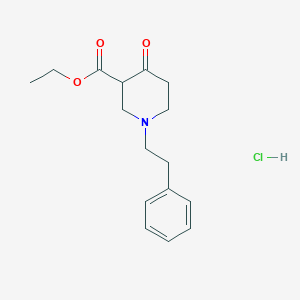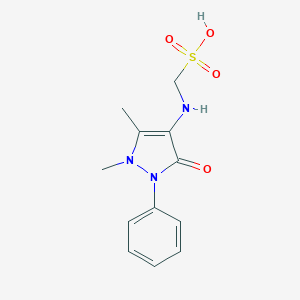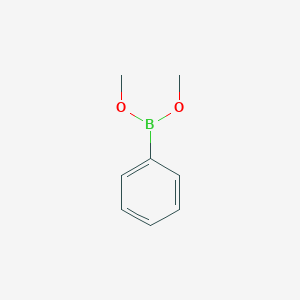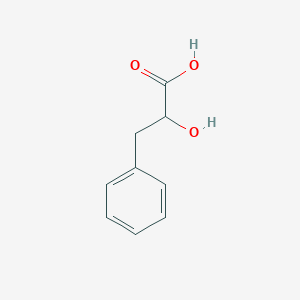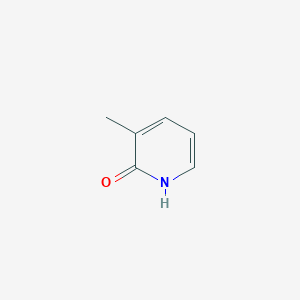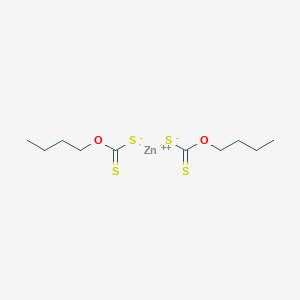![molecular formula C21H26N3O2+ B085758 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate CAS No. 12217-41-3](/img/structure/B85758.png)
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate, also known as MitoPY1, is a fluorescent probe that is used to detect and measure the levels of mitochondrial reactive oxygen species (ROS) in cells. This compound has gained significant attention in the scientific community due to its potential applications in the field of oxidative stress research.
作用机制
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate works by selectively targeting and binding to mitochondrial ROS, which are generated as a byproduct of oxidative phosphorylation. Once bound, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate emits a fluorescent signal that can be detected and quantified using fluorescence microscopy or spectroscopy.
生化和生理效应
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been shown to have minimal toxicity and does not interfere with normal mitochondrial function. It has been used to study the effects of ROS on various cellular processes, including apoptosis, autophagy, and inflammation.
实验室实验的优点和局限性
One of the main advantages of using 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is its high selectivity for mitochondrial ROS, which allows for accurate measurement of ROS levels in live cells. However, one limitation of this compound is its sensitivity to pH changes, which can affect its fluorescence signal.
未来方向
There are several potential future directions for research involving 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate. One area of interest is the development of new fluorescent probes that can selectively target other types of ROS, such as hydrogen peroxide or superoxide. Another potential direction is the use of 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate in clinical research to study the role of mitochondrial ROS in disease conditions, such as cancer and neurodegenerative disorders.
In conclusion, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate is a valuable tool for studying mitochondrial ROS in scientific research. Its high selectivity and low toxicity make it an ideal probe for monitoring changes in ROS levels in live cells. With further research, 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has the potential to contribute to a better understanding of the role of ROS in various biological processes and disease conditions.
合成方法
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate can be synthesized using a simple method that involves the reaction of 9,10-anthracenedione with N,N,N-trimethyl-1-propanaminium iodide and 3-aminopropyltrimethylammonium iodide. The resulting product is then oxidized using potassium permanganate to obtain 4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate.
科学研究应用
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate has been extensively used in scientific research to study the role of mitochondrial ROS in various biological processes. It has been shown to be an effective tool for monitoring changes in ROS levels in response to different stimuli, such as drug treatments, environmental stressors, and disease conditions.
属性
CAS 编号 |
12217-41-3 |
|---|---|
产品名称 |
4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
分子式 |
C21H26N3O2+ |
分子量 |
352.4 g/mol |
IUPAC 名称 |
4-(methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate |
InChI |
InChI=1S/C21H25N3O2/c1-22-16-10-11-17(23-12-7-13-24(2,3)4)19-18(16)20(25)14-8-5-6-9-15(14)21(19)26/h5-6,8-11H,7,12-13H2,1-4H3,(H-,22,23,25,26)/p+1 |
InChI 键 |
ASWFVRBTTRCNAK-UHFFFAOYSA-O |
SMILES |
C[NH2+]C1=C2C(=C(C3=CC=CC=C3C2=O)[O-])C(=NCCC[N+](C)(C)C)C=C1 |
规范 SMILES |
CNC1=C2C(=C(C=C1)NCCC[N+](C)(C)C)C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
12217-41-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



